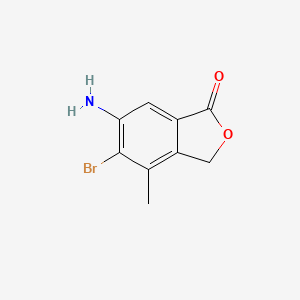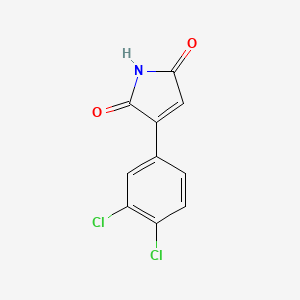![molecular formula C11H19N5 B13893125 [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is a compound that features a pyridine ring substituted with a hydrazine group and a methylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction of the pyridine ring can produce piperidine derivatives .
科学研究应用
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The methylpiperazine moiety can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Pyrazinamide: An anti-tubercular agent with a similar piperazine structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features used in medicinal chemistry
Uniqueness
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is unique due to its combination of a hydrazine group and a methylpiperazine moiety, which provides a versatile scaffold for the development of new compounds with potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .
属性
分子式 |
C11H19N5 |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
[6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H19N5/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13-10)14-12/h2-4H,5-9,12H2,1H3,(H,13,14) |
InChI 键 |
YYOBXSCYCHHHFM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=NC(=CC=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


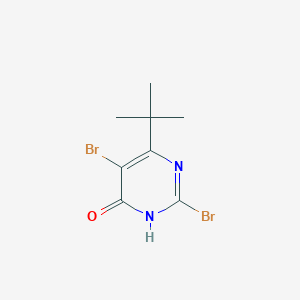
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
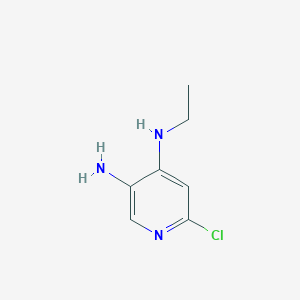
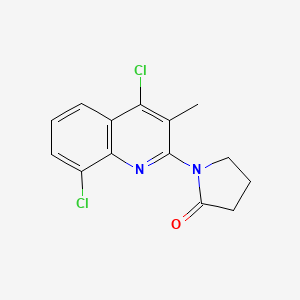
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)

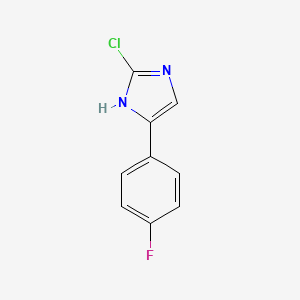
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)

